L-Homocysteine,S-2-benzothiazolyl-

Description

Foundational Context of Homocysteine Metabolism and Its Biological Significance

Homocysteine is a non-proteinogenic amino acid, meaning it is not used as a building block for proteins. Instead, it serves as a crucial intermediate in the metabolism of the essential amino acid methionine. nih.govfrontiersin.org The metabolic fate of homocysteine is at a critical juncture, with two primary pathways available: remethylation and transsulfuration. frontiersin.orgmusculoskeletalkey.com

The remethylation pathway converts homocysteine back to methionine. This process is vital for regenerating methionine and is dependent on cofactors such as vitamin B12 and folate. nih.govmusculoskeletalkey.comnih.gov A key enzyme in this pathway is methionine synthase. frontiersin.org

The transsulfuration pathway , on the other hand, irreversibly degrades homocysteine into cysteine. This pathway requires the enzyme cystathionine (B15957) beta-synthase and vitamin B6 as a cofactor. nih.govfrontiersin.org Cysteine can then be used for the synthesis of proteins and the crucial antioxidant, glutathione. frontiersin.org

The balance between these two pathways is tightly regulated. nih.gov Disruptions in homocysteine metabolism, often due to genetic defects in enzymes or deficiencies in vitamin cofactors, can lead to elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia. nih.govnih.gov

Table 1: Classification of Hyperhomocysteinemia

| Classification | Plasma Homocysteine Level (mcmol/L) |

| Mild | 15-30 |

| Moderate | 30-100 |

| Severe | >100 |

Data derived from public health information. clevelandclinic.org

Elevated homocysteine levels are a significant concern as they are associated with an increased risk for a variety of health issues, including cardiovascular diseases, neurodegenerative disorders like Alzheimer's disease, and stroke. nih.govnih.govbritannica.com The exact mechanisms by which homocysteine contributes to disease are still under investigation but are thought to involve damage to the lining of arteries, promotion of blood clots, and increased oxidative stress. clevelandclinic.orgnih.gov

Rationale for the Investigation of Homocysteine Derivatives in Biological Systems

The established link between elevated homocysteine and various diseases provides a strong rationale for the scientific investigation of homocysteine derivatives. Researchers synthesize these derivatives for several key purposes:

To study enzymatic pathways: Modified homocysteine molecules can be used as specific substrates or inhibitors for enzymes involved in its metabolism. This allows for detailed studies of enzyme kinetics, function, and structure. nih.govnih.gov

To develop diagnostic tools: Derivatives with specific properties, such as fluorescence, can be used to develop assays for measuring homocysteine levels or the activity of related enzymes. The benzothiazole (B30560) moiety, for instance, is known to be a part of fluorescent compounds. mdpi.com

To understand disease mechanisms: By observing the effects of specific homocysteine derivatives in cellular or animal models, researchers can gain insights into the molecular mechanisms by which homocysteine exerts its toxic effects. mdpi.commedchemexpress.com

As potential therapeutic agents: While not the focus of this article, some derivatives may be investigated for their potential to modulate the activity of enzymes or other biological targets involved in homocysteine-related pathologies.

The synthesis of derivatives allows for the systematic exploration of the structure-activity relationships of homocysteine, providing valuable tools for biomedical research.

Positioning of L-Homocysteine, S-2-benzothiazolyl- as a Specific Research Compound

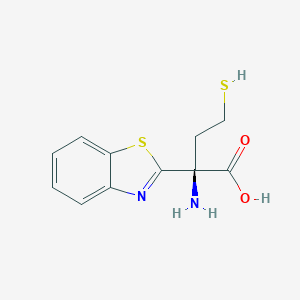

L-Homocysteine, S-2-benzothiazolyl- is a specific derivative where the thiol group of L-homocysteine is attached to a 2-benzothiazolyl group. While direct research on this exact compound is not extensively documented in publicly available literature, its structure suggests its potential utility as a specialized research tool.

Based on studies of a closely related compound, S-(2-benzothiazolyl)-L-cysteine, it is plausible that L-Homocysteine, S-2-benzothiazolyl- is designed and used for similar purposes, but with a focus on biological systems that specifically recognize homocysteine. nih.govnih.gov The key difference between cysteine and homocysteine is an additional methylene (B1212753) group in the side chain of homocysteine, which can alter its interaction with enzymes.

The benzothiazole group is a significant feature. Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities and are considered important pharmacophores. mdpi.commdpi.com They are also known to be part of molecules that can interact with amyloid fibrils, which are implicated in neurodegenerative diseases. mdpi.com

Therefore, L-Homocysteine, S-2-benzothiazolyl- is likely positioned as a probe for studying enzymes that metabolize homocysteine or as a tool to investigate the pathological roles of homocysteine in specific contexts, potentially leveraging the unique properties of the benzothiazole moiety. Its synthesis would likely follow established methods for creating thioether linkages and modifying amino acids. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c12-11(5-6-16,10(14)15)9-13-7-3-1-2-4-8(7)17-9/h1-4,16H,5-6,12H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLXSCBEBRMII-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(CCS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)[C@](CCS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908056 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102818-95-1 | |

| Record name | L-Homocysteine, S-2-benzothiazolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for L Homocysteine, S 2 Benzothiazolyl

Historical and Current Synthetic Pathways for Thiazolyl-L-Homocysteine Conjugates

The creation of conjugates between thiazole (B1198619) derivatives and L-homocysteine is not a historically widespread area of research, with much of the focus in the broader fields of benzothiazole (B30560) synthesis and amino acid modification remaining separate. However, by examining the fundamental reactions in each of these areas, plausible and effective synthetic routes can be devised.

Chemical Synthesis from L-Homocysteine Precursors

The primary route to synthesizing L-Homocysteine, S-2-benzothiazolyl- logically begins with the amino acid L-homocysteine or its derivatives. The key transformation is the formation of a thioether bond between the sulfur atom of homocysteine and the C-2 position of the benzothiazole ring.

A proposed and highly feasible method involves the nucleophilic aromatic substitution (SNAr) reaction of L-homocysteine with a 2-halobenzothiazole, such as 2-chlorobenzothiazole (B146242). acs.org In this reaction, the thiol group of L-homocysteine acts as a nucleophile, displacing the halide from the electron-deficient benzothiazole ring. acs.orgnih.gov The reaction is typically carried out under basic conditions to deprotonate the thiol, thereby increasing its nucleophilicity. researchgate.net The use of a base such as sodium hydroxide (B78521) or an organic base like triethylamine (B128534) in a suitable polar aprotic solvent, for instance, dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), would facilitate this transformation.

The stereochemical integrity of the L-homocysteine is a critical consideration. Starting with L-homocysteine and performing the S-arylation under mild basic conditions is expected to proceed with retention of configuration at the alpha-carbon. rsc.org

An alternative, though less direct, approach could involve the use of L-homocysteine thiolactone. This cyclic precursor can be hydrolyzed in situ to generate L-homocysteine for subsequent reaction. researchgate.netnih.gov This method can be particularly advantageous as L-homocysteine thiolactone is often more stable and easier to handle than the free amino acid, which is prone to oxidation to form homocystine. nih.gov

General Strategies for 2-Substituted Benzothiazole Integration

The synthesis of the benzothiazole moiety itself offers a variety of well-established methods. The most common and direct approach involves the condensation of 2-aminothiophenol (B119425) with a suitable electrophile. acs.org For the purpose of creating an S-2-benzothiazolyl linkage, a two-step approach is generally more practical. First, a stable 2-substituted benzothiazole is synthesized, which can then be reacted with L-homocysteine.

The preparation of 2-halobenzothiazoles, the key electrophiles in the proposed SNAr reaction, is a standard procedure. For instance, 2-chlorobenzothiazole can be synthesized from 2-mercaptobenzothiazole (B37678) by reaction with an oxidizing and chlorinating agent.

Other general strategies for integrating a 2-substituted benzothiazole involve the reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives. acs.org For example, reaction with an aldehyde in the presence of an oxidizing agent can directly yield a 2-substituted benzothiazole. While these methods are excellent for creating a variety of benzothiazole derivatives, for the specific synthesis of L-Homocysteine, S-2-benzothiazolyl-, the post-synthetic modification of a pre-formed benzothiazole ring via SNAr with L-homocysteine remains the most logical and likely successful strategy.

Optimization and Scale-Up Considerations for Research Compound Production

The transition from a laboratory-scale synthesis to the production of larger quantities of a research compound like L-Homocysteine, S-2-benzothiazolyl- necessitates careful optimization of reaction conditions and consideration of scale-up challenges.

For the proposed SNAr reaction between L-homocysteine and 2-chlorobenzothiazole, several parameters can be optimized to improve yield, purity, and efficiency.

Interactive Data Table: Optimization Parameters for SNAr Reaction

| Parameter | Variable | Potential Impact on Reaction |

| Base | Type (e.g., NaOH, K2CO3, Et3N), Stoichiometry | Affects thiol deprotonation, reaction rate, and potential side reactions. |

| Solvent | Type (e.g., DMF, DMSO, CH3CN), Purity | Influences solubility of reactants, reaction rate, and product isolation. |

| Temperature | Reaction Temperature | Impacts reaction rate; higher temperatures may lead to side products or racemization. |

| Reactant Ratio | Molar ratio of L-homocysteine to 2-chlorobenzothiazole | Can be adjusted to drive the reaction to completion and minimize unreacted starting materials. |

| Reaction Time | Duration of the reaction | Monitored to ensure complete conversion without significant product degradation. |

When scaling up the synthesis, several factors become critical. The management of exotherms from the reaction, efficient mixing in larger reaction vessels, and the development of a robust and scalable purification method are paramount. Crystallization is often a preferred method for purification on a larger scale as it can be more efficient and cost-effective than chromatography. For amino acid derivatives, adjusting the pH to the isoelectric point can facilitate precipitation and isolation of the product. rsc.org The use of flow chemistry, employing continuous flow reactors, can also be considered for scale-up as it offers better control over reaction parameters and can lead to improved yields and safety. rsc.org

Biochemical Interactions and Enzymatic Studies of L Homocysteine, S 2 Benzothiazolyl

Substrate Specificity and Kinetic Parameters in Enzyme Systems

The interaction of S-(2-benzothiazolyl)-L-cysteine with various enzymes reveals specific catalytic activities and kinetic profiles. These studies are essential for mapping the compound's role in biochemical pathways.

Glutamine transaminase K (GTK) is a multifunctional enzyme known to exhibit both aminotransferase and cysteine S-conjugate β-lyase activities. nih.govnih.gov While GTK has broad substrate specificity, its interaction with S-(2-benzothiazolyl)-L-cysteine (BTC) has been specifically examined. nih.govuea.ac.uk Research indicates that BTC is a poor substrate for rat kidney GTK when compared to other cysteine S-conjugates like S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC) and S-(1,2-dichlorovinyl)-L-cysteine (DCVC). nih.gov This suggests a high degree of specificity in the active site of GTK, which can accommodate large aromatic amino acids but may be sterically or electronically hindered by the benzothiazole (B30560) moiety of BTC. researchgate.net The enzyme's primary role in this context is catalyzing a β-elimination reaction, though at a slow rate with BTC as the substrate. nih.govnih.gov

Cysteine S-conjugate β-lyases (β-lyases) are a family of pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the cleavage of the carbon-sulfur bond in cysteine S-conjugates. nih.govwikipedia.orgdrugbank.com This reaction yields pyruvate, ammonia, and a corresponding thiol. nih.govproquest.com S-(2-benzothiazolyl)-L-cysteine (BTC) is a well-established substrate for these enzymes and is often used in assays to measure their activity. nih.govnih.gov

The enzymatic reaction is characterized by the β-elimination of the benzothiazolethiol group. The kinetic characterization of this activity can be performed by quantifying one of the reaction products. A common method involves measuring the formation of the thiol fragment, 2-mercaptobenzothiazole (B37678), which has a strong absorbance at 321 nm, allowing for a straightforward spectrophotometric assay. nih.gov

Table 1: Enzymatic Reaction of Cysteine S-conjugate β-lyase with S-(2-benzothiazolyl)-L-cysteine

| Enzyme Family | Substrate | Products |

| Cysteine S-conjugate β-lyases | S-(2-benzothiazolyl)-L-cysteine (BTC) | 2-mercaptobenzothiazole, Pyruvate, Ammonia |

L-homocysteine metabolism is a critical pathway involving several key enzymes, primarily cystathionine (B15957) β-synthase (CBS) and methionine synthase. frontiersin.orgnih.gov These enzymes regulate the conversion of homocysteine to either cysteine via the transsulfuration pathway or back to methionine through remethylation. nih.govmdpi.com

Currently, the scientific literature focuses on S-(2-benzothiazolyl)-L-cysteine (BTC) as a substrate for cysteine S-conjugate β-lyases. nih.govnih.gov There is a lack of available studies investigating the direct impact—either as an inhibitor, activator, or alternative substrate—of BTC or its homocysteine analog on the primary enzymes of the homocysteine metabolic cycle, such as:

Cystathionine β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine. frontiersin.org

Cystathionine γ-lyase (CSE): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. frontiersin.org

Methionine synthase (MS): A vitamin B12-dependent enzyme that remethylates homocysteine to methionine. nih.gov

Betaine-homocysteine methyltransferase (BHMT): An alternative remethylation enzyme found primarily in the liver and kidneys. nih.gov

Therefore, while BTC is clearly metabolized by β-lyases, its influence on the core homocysteine pathway remains an area for future investigation.

Metabolic Transformation Pathways of L-Homocysteine, S-2-benzothiazolyl-

The metabolic fate of S-(2-benzothiazolyl)-L-cysteine has been investigated in vivo, revealing its transformation into excretable metabolites.

In vivo studies using S-(2-benzothiazolyl)-L-cysteine (BTC) in rats have provided a clear picture of its metabolic fate. nih.gov Following administration, BTC is metabolized, and its products are distributed throughout the body. At 30 minutes post-administration, the total concentrations of its metabolites were found to be similar in the liver, kidney, and plasma. nih.gov These levels were higher than those detected at 3 hours, indicating relatively rapid metabolism and clearance. nih.gov A significant portion of the metabolites exists in a conjugated form, specifically as a glucuronide. nih.govnih.gov Urinary excretion is the primary route of elimination, with approximately 93% of the metabolites being excreted within 8 hours and nearly 99% within 24 hours. nih.gov

The biotransformation of S-(2-benzothiazolyl)-L-cysteine (BTC) is initiated by the action of cysteine S-conjugate β-lyases, which cleave the C-S bond. nih.govnih.gov This enzymatic cleavage releases the thiol moiety, 2-mercaptobenzothiazole (MBT), which is considered a primary metabolite. nih.govnih.gov

Further metabolism occurs, primarily through conjugation. A major metabolite identified in the liver, kidney, plasma, and urine of rats is 2-mercaptobenzothiazole S-glucuronic acid. nih.govnih.gov This glucuronidation step increases the water solubility of the thiol, facilitating its excretion from the body. nih.gov

Table 2: Identified Metabolites of S-(2-benzothiazolyl)-L-cysteine

| Parent Compound | Primary Metabolite | Conjugated Metabolite |

| S-(2-benzothiazolyl)-L-cysteine | 2-mercaptobenzothiazole | 2-mercaptobenzothiazole S-glucuronic acid |

Enzymatic Mechanisms Governing Biotransformation

No specific information is available in the searched literature regarding the enzymatic mechanisms responsible for the biotransformation of L-Homocysteine, S-2-benzothiazolyl-.

Application as a Biochemical Tool in Metabolic Pathway Elucidation

There is no information in the searched literature detailing the use of L-Homocysteine, S-2-benzothiazolyl- as a biochemical tool.

Utility in Enzyme Inhibition and Activation Studies

No specific data on the use of L-Homocysteine, S-2-benzothiazolyl- in enzyme inhibition or activation studies was found in the course of the literature search.

Advanced Analytical Research for L Homocysteine, S 2 Benzothiazolyl

Chromatographic Separations and Detection Techniques

Chromatographic methods provide the high resolution and sensitivity required for the analysis of complex biological samples. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), often coupled with highly sensitive detectors, are cornerstone techniques in this field.

HPLC is a robust and widely used method for the simultaneous determination of aminothiols, including homocysteine. nih.gov The development of a successful HPLC method involves careful optimization of the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity. nih.gov

For the analysis of homocysteine and its derivatives, reversed-phase HPLC is commonly employed. nih.gov A typical setup uses a C18 column, which separates compounds based on their hydrophobicity. nih.govresearchgate.net The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode. nih.govresearchgate.netorientjchem.org

Since native homocysteine lacks a strong chromophore for UV detection or intrinsic fluorescence, a pre-column or post-column derivatization step is essential. nih.govresearchgate.net Reagents such as ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) are used to create fluorescent derivatives that can be detected with high sensitivity. nih.gov The validation of these methods is critical and includes assessing linearity, precision, accuracy, and recovery to ensure the data is reliable and reproducible. nih.gov For instance, a validated HPLC method for plasma aminothiols demonstrated excellent linearity with correlation coefficients (r) greater than 0.99 and intra- and inter-day precision and accuracy within ±10%. nih.gov

Table 1: Typical Parameters for HPLC Analysis of Homocysteine

| Parameter | Description | Example from Literature |

|---|---|---|

| Column | Reversed-phase, typically C18. | Zorbax SB-C18 (150 × 4.6 mm, 5 μm). nih.govresearchgate.net |

| Mobile Phase | A mixture of aqueous buffer and organic solvent. | 0.1% acetic acid in a mixture with acetonitrile (gradient elution). nih.govresearchgate.net |

| Derivatization Agent | Reagent to add a fluorescent or UV-absorbing tag. | Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F). nih.gov |

| Detection | Fluorescence or UV detection. | Fluorescence detection; UV detection at 316 nm. nih.govnih.govresearchgate.net |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1 mL/min. nih.govresearchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | 100 nmol/L for Homocysteine Thiolactone in urine. nih.govresearchgate.net |

Coupling HPLC with Mass Spectrometry (LC-MS) offers unparalleled specificity and sensitivity for the analysis of L-homocysteine and its derivatives. MS serves as a powerful detector that can determine the mass-to-charge ratio (m/z) of the analyte, providing definitive identification. The use of tandem mass spectrometry (MS/MS) further enhances structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. This fragmentation pattern acts as a molecular fingerprint, confirming the compound's identity.

LC-MS/MS methods have been successfully developed for quantifying related compounds in the homocysteine metabolic pathway, such as S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), in cell cultures with limits of detection around 0.5 ng/mL. researchgate.net This high sensitivity and specificity make LC-MS the gold standard for structural confirmation and trace-level quantification of L-Homocysteine, S-2-benzothiazolyl- and other complex derivatives in biological matrices.

Capillary Electrophoresis (CE) presents a valuable alternative to HPLC for the analysis of thiols. nih.govresearchgate.net Its primary advantages include very small sample volume requirements, high separation efficiency, short analysis times, and reduced solvent consumption. researchgate.netnih.gov In CE, charged molecules are separated in a narrow fused-silica capillary under the influence of a high electric field. nih.gov

For the analysis of homocysteine, derivatization with a fluorogenic reagent like 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F) is performed prior to analysis. nih.gov The separation of these derivatives can be achieved in under 8 minutes using a phosphate buffer system at low pH. nih.gov Detection limits for homocysteine using CE with UV detection have been reported to be as low as 0.5 µM. nih.gov The technique has been successfully applied to determine homocysteine and other thiols in human plasma, demonstrating its utility in clinical and research settings. nih.gov

Spectroscopic and Fluorescent Sensing Mechanisms

The benzothiazole (B30560) core is a key structural motif in the design of fluorescent probes for biologically important molecules, including homocysteine. These probes utilize specific chemical reactions that trigger a change in their photophysical properties, allowing for sensitive and selective detection.

The formation of an L-Homocysteine, S-2-benzothiazolyl- derivative is often the principle behind the sensing mechanism of specifically designed fluorescent probes. Researchers have developed probes where a benzothiazole group acts as a fluorophore and a reaction site.

One such probe, 4-(benzothiazole-2-ylthio)-7-nitro-2,1,3-benzoxadiazole (TBT-NBD), was designed for the detection of cysteine and homocysteine. nih.gov The detection mechanism is based on a nucleophilic substitution reaction initiated by the thiol group of homocysteine, which displaces the benzothiazole thioether, followed by a Smiles rearrangement. nih.gov This reaction sequence forms a highly fluorescent amino-nitrobenzoxadiazole product, leading to a "turn-on" fluorescence response. nih.gov This probe demonstrates high selectivity for cysteine and homocysteine over other biothiols like glutathione. nih.gov Similarly, hydroxythiophene-conjugated benzothiazole derivatives have been created as platforms for designing functional fluorescent probes. acs.org

Another strategy involves using an ortho-hydroxy aldehyde functionalized benzothiazole. ccspublishing.org.cn This type of probe reacts selectively with homocysteine, which contains both a thiol and an amino group, to form a new heterocyclic ring. This reaction alters the electronic properties of the benzothiazole fluorophore, resulting in a detectable change in its fluorescence signal. ccspublishing.org.cnresearchgate.net

Ratiometric fluorescent probes offer significant advantages over intensity-based probes because they can provide a built-in correction for environmental variations and probe concentration, leading to more accurate and quantitative measurements. acs.org These probes exhibit a shift in their emission wavelength upon reaction with the analyte, allowing for the measurement of fluorescence intensity at two different wavelengths. acs.orgrsc.org

Several ratiometric probes based on the benzothiazole scaffold have been developed for homocysteine. One probe, 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methyl-benzaldehyde (BA), responds selectively to homocysteine over other amino acids with distinct ratiometric fluorescence changes. ccspublishing.org.cn Another rationally designed probe, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, displays a remarkable 125 nm hypsochromic (blue) shift in its emission spectrum upon reacting with cysteine or homocysteine. acs.org This large shift from green to blue emission is caused by the disruption of an intramolecular charge transfer (ICT) process within the probe molecule. acs.org Such significant spectral shifts are highly desirable for quantitative detection. acs.org These strategies, which often rely on the formation of a derivative structurally related to L-Homocysteine, S-2-benzothiazolyl-, represent a powerful approach for the selective and quantitative analysis of homocysteine in complex biological systems. acs.orgnih.gov

Table 2: Examples of Benzothiazole-Based Ratiometric Probes for Homocysteine (Hcy)

| Probe Name/Core Structure | Sensing Mechanism | Emission Shift | Key Feature | Reference |

|---|---|---|---|---|

| 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde | Reaction with Cys/Hcy switches off intramolecular charge transfer (ICT). | 125 nm (hypsochromic/blue shift). | Very large emission shift allows for quantitative detection. | acs.org |

| 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methyl-benzaldehyde (BA) | Selective reaction and cyclization with Hcy. | Ratiometric change from green fluorescence. | Highly selective for Hcy over Cys and GSH. | ccspublishing.org.cn |

| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL) | Excited-state intramolecular proton transfer (ESIPT) mechanism. | Fluorescence intensity ratio changes upon binding. | Structurally simple and highly selective for Cys/Hcy. | nih.gov |

| BODIPY-based probe | Mimics native chemical ligation. | Ratiometric fluorescence change. | Selective detection at physiologically relevant concentrations. | nih.gov |

Enzymatic and Immunochemical Assay Development for Related Biomolecules

The detection and quantification of specific biomolecules are critical for various research and diagnostic applications. While direct assays for every compound may not be readily available, existing enzymatic and immunochemical methods for structurally related molecules can often be adapted. This section explores the potential adaptations of such assays for the detection of L-Homocysteine, S-2-benzothiazolyl-.

Adaptations for L-Homocysteine, S-2-benzothiazolyl- Detection

The development of a specific assay for L-Homocysteine, S-2-benzothiazolyl- can be approached by modifying established enzymatic and immunochemical methods for homocysteine and related S-substituted amino acids. The core principle of such an adaptation would involve two key stages: an initial enzymatic conversion step to liberate a common, detectable analyte, followed by a sensitive detection method.

Enzymatic Pre-treatment:

A plausible strategy for the enzymatic detection of L-Homocysteine, S-2-benzothiazolyl- involves the enzymatic cleavage of the S-2-benzothiazolyl group to yield free L-homocysteine. Research on the metabolism of structurally similar compounds provides a basis for this approach. For instance, studies on S-(2-benzothiazolyl)-L-cysteine have shown that it can be a substrate for enzymes like cysteine conjugate β-lyase, which cleaves the C-S bond. nih.gov It is conceivable that a similar enzyme, or a specifically engineered variant, could catalyze the following reaction:

L-Homocysteine, S-2-benzothiazolyl- + H₂O → L-Homocysteine + 2-mercaptobenzothiazole (B37678)

Once L-homocysteine is liberated, a variety of established enzymatic assays can be employed for its quantification. These assays typically rely on the conversion of homocysteine into a product that can be easily measured, for example, through spectrophotometry or fluorometry. nih.gov

Immunochemical Detection:

An alternative and highly sensitive approach involves adapting immunochemical assays. A common method for total homocysteine measurement is based on its conversion to S-adenosyl-L-homocysteine (SAH), for which specific monoclonal antibodies are available. researchgate.netrsc.orgnih.gov This principle can be extended to the detection of L-Homocysteine, S-2-benzothiazolyl-.

The proposed adapted assay would first involve the enzymatic release of L-homocysteine as described above. This liberated homocysteine would then be enzymatically converted to SAH in the presence of adenosine (B11128) and SAH hydrolase. nih.gov The resulting SAH can then be quantified using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Lateral Flow Immunoassay (LFIA). researchgate.netrsc.orgcellbiolabs.com In such an assay, the SAH generated from the sample competes with a known amount of labeled SAH for binding to a limited number of anti-SAH antibody sites. cellbiolabs.com The signal produced is inversely proportional to the amount of SAH in the sample, and therefore to the original concentration of L-Homocysteine, S-2-benzothiazolyl-.

The development of such an assay would require careful optimization of the enzymatic cleavage and conversion steps to ensure complete and specific reactions. The specificity of the anti-SAH antibody is crucial to avoid cross-reactivity with other components in the sample matrix. nih.gov

| Parameter | Enzymatic Assay Adaptation | Immunochemical Assay Adaptation |

| Principle | Enzymatic cleavage to L-homocysteine, followed by enzymatic detection of homocysteine. | Enzymatic cleavage to L-homocysteine, conversion to SAH, followed by competitive immunoassay for SAH. researchgate.netrsc.orgcellbiolabs.com |

| Key Enzyme(s) | S-aryl-homocysteine lyase (hypothetical), Homocysteine-converting enzyme. | S-aryl-homocysteine lyase (hypothetical), SAH hydrolase. nih.gov |

| Detection Method | Spectrophotometry, Fluorometry. | ELISA, LFIA, Chemiluminescence. rsc.orgnih.gov |

| Key Reagent | Specific enzyme for cleavage, Substrates for detection reaction. | Specific enzyme for cleavage, Adenosine, SAH hydrolase, Anti-SAH antibody. nih.govnih.gov |

| Potential Advantage | Potentially simpler and faster if a direct colorimetric or fluorometric endpoint is achieved. | High sensitivity and specificity inherent to immunoassays. nih.gov |

| Potential Challenge | Identification and purification of a specific S-aryl-homocysteine lyase. | Multi-step process requiring careful optimization of both enzymatic reactions and the immunoassay. |

Structure Activity Relationship Sar and Derivative Research

Elucidating the Influence of the S-2-benzothiazolyl- Moiety on Bioactivity

The S-2-benzothiazolyl- moiety is a significant determinant of the bioactivity of the parent compound, L-Homocysteine, S-2-benzothiazolyl-. The benzothiazole (B30560) ring system is a well-recognized pharmacophore present in a wide array of biologically active molecules with activities including antimicrobial, antitumor, and enzyme inhibition. researchgate.netnih.gov The incorporation of this moiety onto the sulfur atom of L-homocysteine is anticipated to confer specific biological properties.

The bioactivity is influenced by several factors inherent to the S-2-benzothiazolyl group:

Electrophilicity and Reactivity : The linkage of the electron-deficient 2-position of the benzothiazole ring to the sulfur of homocysteine can influence the reactivity of the thioether bond. This bond may be susceptible to enzymatic or chemical cleavage, potentially releasing 2-mercaptobenzothiazole (B37678) and a reactive homocysteine derivative.

Enzyme Interactions : Benzothiazole derivatives are known to interact with a variety of enzymes. For instance, certain benzothiazole-based compounds have been investigated as inhibitors of enzymes like monoamine oxidase and those involved in cancer progression. researchgate.netresearchgate.net The S-2-benzothiazolyl moiety can, therefore, direct the L-homocysteine conjugate to specific enzyme active sites, leading to modulation of their activity.

Structure-activity relationship studies on various benzothiazole derivatives have shown that substitutions on the benzene (B151609) ring of the benzothiazole moiety can dramatically alter their biological effects. nih.gov For example, the addition of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring system, influencing its binding affinity for biological targets.

Comparative Biochemical Analysis with Homocysteine S-Conjugate Analogues

To understand the specific contribution of the S-2-benzothiazolyl- moiety to the biochemical profile of L-homocysteine, it is instructive to compare it with other S-conjugate analogues of homocysteine.

A well-studied S-conjugate of homocysteine is S-(1,2-dichlorovinyl)-L-homocysteine (DCVHcy). This compound is known for its significant nephrotoxicity, which is mediated by its bioactivation. A comparative analysis, although theoretical in the absence of direct experimental data for L-Homocysteine, S-2-benzothiazolyl-, can be extrapolated from the known mechanisms of DCVHcy.

The key toxic mechanism of DCVHcy involves its metabolism by pyridoxal (B1214274) phosphate-dependent enzymes, such as cysteine conjugate β-lyase, to a reactive thiol. This thiol can then cause cellular damage through covalent binding to cellular macromolecules and the generation of reactive oxygen species.

Below is a comparative table outlining the known effects of DCVHcy and the hypothesized effects of L-Homocysteine, S-2-benzothiazolyl-, based on the general properties of benzothiazoles.

| Biochemical Parameter | S-(1,2-dichlorovinyl)-L-homocysteine (DCVHcy) | Hypothesized Effects of L-Homocysteine, S-2-benzothiazolyl- |

|---|---|---|

| Primary Bioactivation Pathway | Metabolism by cysteine conjugate β-lyase to a reactive thiol. | Potential cleavage of the thioether bond, releasing 2-mercaptobenzothiazole. May also be a substrate for other metabolic enzymes. |

| Mechanism of Toxicity | Covalent binding of reactive metabolites to cellular macromolecules, leading to cellular necrosis, particularly in the kidney. | Toxicity profile is likely to be dependent on the bioactivity of the released 2-mercaptobenzothiazole and the remaining homocysteine metabolite. Benzothiazoles can exhibit selective cytotoxicity. |

| Target Organ | Kidney (nephrotoxicity). | Target organ would depend on the distribution and metabolism of the compound, potentially targeting tissues with high metabolic activity or specific enzyme expression. |

| Cellular Effects | Induces oxidative stress and mitochondrial dysfunction. | May modulate enzyme activity (e.g., kinases, oxidoreductases) based on the known pharmacology of benzothiazoles. |

Rational Design and Synthesis of L-Homocysteine, S-2-benzothiazolyl- Derivatives for Targeted Biochemical Modulation

The rational design of derivatives of L-Homocysteine, S-2-benzothiazolyl- aims to create novel molecules with specific and enhanced biochemical or therapeutic properties. This can be achieved by systematically modifying the structure of the parent compound. The synthesis of such derivatives can draw upon established methods for creating benzothiazole-containing amino acids and peptides. mdpi.comresearchgate.net

Strategies for the rational design of these derivatives include:

Modification of the Benzothiazole Ring : Introducing various substituents (e.g., halogens, nitro groups, alkyl groups, amino groups) onto the benzene ring of the benzothiazole moiety can alter its electronic properties, lipophilicity, and steric profile. These changes can fine-tune the binding affinity and selectivity of the molecule for its biological target. researchgate.netnih.govrsc.org

Linker Modification : While the parent compound has a direct sulfur linkage, derivatives could be designed with different linker moieties between the homocysteine and benzothiazole components to alter flexibility and spacing for optimal target interaction.

The synthesis of these derivatives would likely involve the reaction of a suitably substituted 2-halobenzothiazole with L-homocysteine under basic conditions or through more advanced solid-phase synthesis techniques for creating peptide analogues. mdpi.comresearchgate.net

The following table outlines potential strategies for the rational design of L-Homocysteine, S-2-benzothiazolyl- derivatives for targeted biochemical modulation.

| Targeted Biochemical Modulation | Proposed Structural Modification | Rationale and Desired Outcome |

|---|---|---|

| Enhanced Anticancer Activity | Introduction of a nitro group at the 6-position of the benzothiazole ring. | Nitro-substituted benzothiazoles have shown potent anticancer activity. This modification aims to increase cytotoxicity towards cancer cells. |

| Increased Enzyme Inhibitory Potency (e.g., for a specific kinase) | Addition of a bulky hydrophobic group (e.g., a phenyl ring) to the benzothiazole moiety. | To enhance binding affinity within a hydrophobic pocket of the enzyme's active site, leading to more potent and selective inhibition. |

| Improved Cell Permeability | Esterification of the carboxylic acid group of the homocysteine backbone (e.g., ethyl ester). | To increase lipophilicity and facilitate passive diffusion across cell membranes, potentially leading to better bioavailability. |

| Targeted Delivery to Specific Tissues | Conjugation of a targeting ligand (e.g., a specific peptide) to the amino group of homocysteine. | To direct the compound to specific cell types or tissues that express the receptor for the targeting ligand, thereby increasing efficacy and reducing off-target effects. |

Future Perspectives and Emerging Research Avenues for L Homocysteine, S 2 Benzothiazolyl

Exploration of Novel Biochemical and Pharmacological Roles

The unique structural combination of L-homocysteine and a benzothiazole (B30560) moiety in L-Homocysteine, S-2-benzothiazolyl- suggests a multitude of potential biochemical and pharmacological activities that warrant exploration.

The benzothiazole nucleus is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govbenthamscience.com The substitution at the C-2 position of the benzothiazole ring has been shown to be a critical determinant of its biological activity. benthamscience.com Attaching L-homocysteine at this position could modulate the known activities of the benzothiazole core or introduce entirely new ones. For instance, certain benzothiazole derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, simultaneously targeting cholinesterases and monoamine oxidase-B. nih.gov Given that elevated homocysteine levels are a known risk factor for neurodegenerative diseases like Alzheimer's, the L-homocysteine portion of the molecule could influence its transport across the blood-brain barrier or its interaction with neuronal targets. nih.govmdpi.com

Furthermore, the L-homocysteine component itself offers intriguing possibilities. Homocysteine is a key intermediate in methionine metabolism, and its dysregulation is linked to various pathologies. nih.govmdpi.com The thioether linkage in L-Homocysteine, S-2-benzothiazolyl- could be susceptible to cleavage by specific enzymes in vivo, such as cysteine conjugate β-lyases, which have been shown to act on the related compound S-(2-benzothiazolyl)-L-cysteine. researchgate.netnih.gov This cleavage could lead to the targeted release of 2-mercaptobenzothiazole (B37678) and the homocysteine backbone, each with its own potential biological effects. The released 2-mercaptobenzothiazole could exert localized pharmacological actions, while the homocysteine could influence local metabolic pathways.

Future research should focus on screening L-Homocysteine, S-2-benzothiazolyl- against a wide range of biological targets to uncover novel therapeutic applications.

Table 1: Potential Pharmacological Activities of Benzothiazole Derivatives

| Pharmacological Activity | Description | Key Findings from Research |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth and proliferation. | Benzothiazole derivatives have shown significant anti-tumor activity. nih.gov |

| Anti-inflammatory | Reduction of inflammation. | Certain derivatives exhibit potent anti-inflammatory properties. nih.gov |

| Neuroprotective | Protection of nerve cells against damage, degeneration, or impairment of function. | Benzothiazole-based compounds are being explored for the treatment of neurodegenerative diseases. nih.gov |

| Antimicrobial | Inhibition of the growth of microorganisms. | Various benzothiazole derivatives possess antibacterial and antifungal properties. rsc.org |

| Antioxidant | Neutralization of harmful free radicals. | Some benzothiazole compounds have demonstrated significant antioxidant activity. ijprajournal.com |

Development of Advanced Research Tools for Systems Biology and Mechanistic Studies

To fully elucidate the biological roles of L-Homocysteine, S-2-benzothiazolyl-, the development of advanced research tools is paramount. These tools will be crucial for understanding its mechanism of action at a systems level.

One key area of development will be the creation of specific molecular probes. Fluorescently labeled analogs of L-Homocysteine, S-2-benzothiazolyl- could be synthesized to visualize its uptake, subcellular localization, and trafficking within living cells. These probes would be invaluable for identifying the specific cell types and organelles that interact with the compound. Furthermore, the development of affinity-based probes, where the compound is attached to a solid support, could be used to isolate and identify its protein binding partners from cell lysates. This proteomics-based approach would provide a global view of the cellular machinery that interacts with L-Homocysteine, S-2-benzothiazolyl-.

Another critical research tool would be the generation of specific antibodies that can recognize and bind to L-Homocysteine, S-2-benzothiazolyl- or its metabolites. These antibodies could be used in a variety of immunoassays, such as ELISA and Western blotting, to quantify the levels of the compound and its metabolic products in biological samples. They would also be essential for immunohistochemical studies to map the distribution of the compound in tissues.

The synthesis of isotopically labeled versions of L-Homocysteine, S-2-benzothiazolyl- (e.g., with ¹³C, ¹⁵N, or ³⁴S) will be instrumental for metabolic flux analysis. By tracing the fate of the labeled atoms, researchers can map the metabolic pathways that the compound enters and identify its downstream metabolites. This information is critical for understanding its complete biological impact.

Integration into Multi-Omics Research for Comprehensive Biological Understanding

A comprehensive understanding of the biological effects of L-Homocysteine, S-2-benzothiazolyl- can be achieved by integrating data from various "omics" platforms. This multi-omics approach will provide a holistic view of the molecular changes induced by the compound.

Transcriptomics, using techniques like RNA-sequencing, can reveal how L-Homocysteine, S-2-benzothiazolyl- alters gene expression profiles in cells or tissues. This can provide insights into the signaling pathways and cellular processes that are modulated by the compound. For example, it could reveal whether the compound induces genes involved in oxidative stress responses, which is a known effect of high homocysteine levels. nih.govmdpi.com

Proteomics studies can identify changes in the abundance, post-translational modifications, and interaction networks of proteins in response to treatment with L-Homocysteine, S-2-benzothiazolyl-. This can help to pinpoint the specific protein targets of the compound and understand how it alters cellular function at the protein level.

Metabolomics analysis can provide a snapshot of the metabolic state of a cell or organism after exposure to L-Homocysteine, S-2-benzothiazolyl-. This can reveal how the compound perturbs metabolic pathways, such as one-carbon metabolism, in which homocysteine is a key player. mdpi.comresearchgate.net A study on the impact of cysteine feed levels in CHO cell culture demonstrated the power of multi-omics in understanding cellular responses to amino acid perturbations. nih.gov A similar approach could be applied to investigate the effects of L-Homocysteine, S-2-benzothiazolyl-.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| L-Homocysteine, S-2-benzothiazolyl- |

| L-Homocysteine |

| Benzothiazole |

| S-(2-benzothiazolyl)-L-cysteine |

| 2-mercaptobenzothiazole |

Q & A

Q. What are the standard analytical methods for detecting L-Homocysteine,S-2-benzothiazolyl derivatives in biological samples?

Fluorescence probes, such as Bromo-2-benzothiazolyl-3-cyano-7-hydroxy coumarin (BBCH), exploit the sulfhydryl and adjacent amino groups of homocysteine to release a fluorescent reporter. This method requires pH optimization (6.5–7.5) and validation via UV-Vis spectroscopy (λmax 450–500 nm) to confirm specificity . High-performance liquid chromatography (HPLC) with mass spectrometry is recommended for quantitative analysis, using retention time and fragmentation patterns for identification .

Q. How is L-Homocysteine,S-2-benzothiazolyl synthesized, and what are the critical reaction parameters?

Synthesis involves coupling L-homocysteine thiolactone with 2-mercaptobenzothiazole under nitrogen to prevent oxidation. Key parameters include:

Q. What storage conditions are recommended for L-Homocysteine,S-2-benzothiazolyl derivatives?

Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. Stability testing via TLC every 3 months is advised to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve data contradictions in fluorescence-based detection specificity for homocysteine derivatives?

Contradictions often arise from matrix effects (e.g., glutathione interference). Mitigation strategies include:

- Kinetic assays : Homocysteine reacts faster (t1/2 ~10 min) than glutathione (no reaction within 60 min) at pH 7.0 .

- Competitive binding studies : Use N-ethylmaleimide to block non-target thiols .

- Cross-validation : Compare results with LC-MS/MS to confirm specificity .

Q. What experimental strategies improve the stability of L-Homocysteine,S-2-benzothiazolyl derivatives during long-term storage?

- Lyophilization : Freeze-drying in 0.1 M phosphate buffer (pH 7.4) increases shelf life to 12 months.

- Antioxidants : Add 0.01% butylated hydroxytoluene (BHT) to prevent radical-mediated degradation .

- Reactivity monitoring : Use FT-IR to track disulfide bond formation (peak shift from 2550 cm<sup>-1</sup> to 500 cm<sup>-1</sup>) .

Q. How can benzothiazolyl-based probes be modified to differentiate cysteine from homocysteine?

Structural modifications include:

- Steric hindrance : Introduce bulky substituents (e.g., methyl groups) on the coumarin ring to limit cysteine access.

- pH-sensitive design : Use probes with pKa ~8.5 to favor homocysteine binding in physiological conditions .

- Dual-signal probes : Combine fluorescence quenching (for cysteine) and enhancement (for homocysteine) in a single molecule .

Q. What are the limitations of UV-spectral data for characterizing benzothiazolyl derivatives?

UV spectra (e.g., λmax 320–340 nm for thiol adducts) may overlap with aromatic impurities. Solutions include:

- Derivatization : Convert thiols to disulfides with Ellman’s reagent (DTNB) for distinct peaks at 412 nm .

- Multi-method correlation : Cross-reference with <sup>1</sup>H-NMR (δ 3.2–3.5 ppm for SCH2 groups) and elemental analysis (C, H, N ±0.3%) .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity rates for homocysteine with benzothiazolyl probes?

Variability stems from:

- Redox conditions : Homocysteine auto-oxidizes to homocystine in aerobic environments, reducing available thiol groups. Use degassed buffers and 1 mM EDTA to stabilize thiols .

- Probe concentration : Excess probe (>50 μM) causes non-specific binding. Optimize to 10–20 μM .

- Biological matrices : Serum albumin binds homocysteine, reducing detectable free thiols. Pre-treat samples with trichloroacetic acid to precipitate proteins .

Methodological Tables

| Parameter | Optimal Range | Key References |

|---|---|---|

| Fluorescence detection (pH) | 6.5–7.5 | |

| Synthesis temperature | 25–30°C | |

| Storage stability (lyophilized) | 12 months at –20°C | |

| Thiol quantification (DTNB) | λmax 412 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.